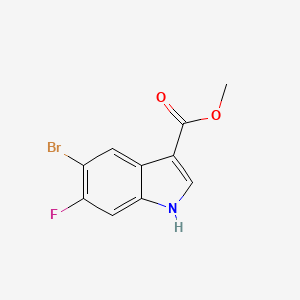

methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate

Overview

Description

“Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate” is a chemical compound with the molecular formula C10H7BrFNO2 . It has a molecular weight of 272.07 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H7BrFNO2/c1-15-10(14)6-4-13-9-3-8(12)7(11)2-5(6)9/h2-4,13H,1H3 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications

Chemical Synthesis and Indole Derivatives

Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate is a compound that may not be explicitly covered in available literature but is closely related to the broader field of indole chemistry. Indole derivatives are crucial in organic synthesis, pharmaceutical research, and material science due to their presence in many natural products and drugs. A review on indole synthesis highlights various strategies for creating indole structures, which are foundational for developing new molecules with potential application in drug discovery and material science. These strategies include traditional methods like the Fischer indole synthesis and modern approaches that involve catalysis and green chemistry principles (Taber & Tirunahari, 2011).

Fluorinated Compounds in Drug Discovery

Fluorine incorporation into organic molecules has become a common strategy to enhance drug properties such as metabolic stability, lipophilicity, and binding affinity. The review of fluorinated pyrimidines elucidates the role of fluorine in medicinal chemistry, where fluorinated compounds, akin to the fluorine-containing indole derivative mentioned, are used to treat cancer. Fluorine's electronegativity and small size make it an ideal choice for modifying the biological activity of pharmaceuticals, thereby contributing to the development of more effective and targeted therapies (Gmeiner, 2020).

Anticancer Properties of Functionalized Molecules

A review focusing on the structure-activity relationship of natural and synthetic anticancer compounds emphasizes the significance of various functional groups, including fluoro, bromo, and methyl, which are present in this compound. These functional groups are known to affect the anticancer activity of compounds through mechanisms involving antimigration and antiproliferation. This suggests that modifying indole derivatives by introducing specific substituents can lead to the development of potent anticancer agents (Liew et al., 2020).

Chemosensors and Biomarker Detection

Fluorinated indole derivatives may also find applications in the development of chemosensors for detecting various analytes. Research on fluorescent chemosensors based on specific molecular frameworks has shown that these compounds can be highly selective and sensitive for detecting metal ions, anions, and neutral molecules. The presence of fluorine and other functional groups in indole derivatives can enhance the photophysical properties of chemosensors, making them useful tools in environmental monitoring, diagnostics, and research (Roy, 2021).

Future Directions

The future directions for research on “methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate” could include further investigation into its synthesis, reactivity, and potential biological activity. Given the importance of indole derivatives in medicinal chemistry , this compound could be of interest in the development of new therapeutic agents.

Mechanism of Action

Target of Action

Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been found in many important synthetic drug molecules . Indole derivatives have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus .

Mode of Action

Indole derivatives bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . The interaction of these compounds with their targets leads to changes that result in their biological activities .

Biochemical Pathways

Indole derivatives affect various biochemical pathways. They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities have created interest among researchers to synthesize a variety of indole derivatives .

Result of Action

The result of the action of this compound is primarily its antiviral activity. For example, indole derivatives have shown inhibitory activity against influenza A . The compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, an indole derivative, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of this compound. For instance, it can dissolve in organic solvents such as ethanol, toluene, and dichloromethane, and it is insoluble in water . It is relatively stable at room temperature, but it may decompose when heated or in contact with strong acids or bases .

properties

IUPAC Name |

methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO2/c1-15-10(14)6-4-13-9-3-8(12)7(11)2-5(6)9/h2-4,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNEWBCYCMPFEBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=CC(=C(C=C21)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901186123 | |

| Record name | 1H-Indole-3-carboxylic acid, 5-bromo-6-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901186123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1638759-63-3 | |

| Record name | 1H-Indole-3-carboxylic acid, 5-bromo-6-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638759-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-3-carboxylic acid, 5-bromo-6-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901186123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,2,4]Triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1435679.png)

![(1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride](/img/structure/B1435680.png)

![1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride](/img/structure/B1435685.png)

![2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid](/img/structure/B1435691.png)

![1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B1435694.png)